2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
Description
Properties
Molecular Formula |
C25H18N2O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C25H18N2O2/c1-28-21-14-12-18(13-15-21)17-27-25-22(16-26)23(19-8-4-2-5-9-19)24(29-25)20-10-6-3-7-11-20/h2-15,17H,1H3/b27-17+ |
InChI Key |
LNYWYXCRFDZGRN-WPWMEQJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile typically involves the condensation of 4-methoxybenzaldehyde with 4,5-diphenyl-3-furonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.
Scientific Research Applications
2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-4,5-diphenyl-3-furonitrile (CAS 5503-73-1)
- Structure: Lacks the Schiff base moiety at position 2, retaining only the primary amino group.
- Stability: The primary amino group may render it more prone to oxidation or hydrolysis under acidic conditions . Applications: Amino-substituted furonitriles are often intermediates in synthesizing Schiff bases or heterocyclic pharmaceuticals.
2,5-Diphenyl-3-furonitrile (CAS 1487-08-7)
- Structure : Parent compound without substituents at position 2.
- Key Differences :
- Electronic Properties : The absence of electron-withdrawing groups (nitrile is retained) reduces polarity and conjugation length.
- Biological Activity : Simpler analogs like this are less likely to exhibit targeted bioactivity due to reduced molecular complexity .
- Safety Profile : Safety data sheets indicate moderate toxicity (e.g., respiratory irritation), but substituent modifications in the target compound may alter this profile .
4,6-Bis-(2-((E)-4-Methylbenzylidene)hydrazinyl)pyrimidin-2-amine (NCL195)
- Structure : Pyrimidine core with dual hydrazinyl-Schiff base substituents.
- Key Differences: Core Heterocycle: Pyrimidine vs. furan; pyrimidines often exhibit stronger DNA-binding or kinase-inhibitory activity. Substituent Symmetry: Dual Schiff base groups in NCL195 enhance metal-chelation capacity, unlike the single Schiff base in the target compound .
2-({(E,2E)-3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile
- Structure: Similar to the target compound but with an extended propenylidene linker and dimethylamino group.
- Solubility: The dimethylamino group increases solubility in polar solvents compared to the methoxy group in the target compound . Synthetic Utility: Extended conjugation makes such derivatives candidates for optoelectronic materials.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Furan | 4,5-diphenyl, Schiff base, -CN | Drug design, catalysis |
| 2-Amino-4,5-diphenyl-3-furonitrile | Furan | 4,5-diphenyl, -NH2, -CN | Synthetic intermediate |
| NCL195 | Pyrimidine | Dual hydrazinyl-Schiff bases | Antimicrobial agents |
| 2,5-Diphenyl-3-furonitrile | Furan | 4,5-diphenyl, -CN | Material precursor |
Table 2: Electronic Effects of Substituents
Research Findings and Implications
- Schiff Base Utility : The imine group in the target compound enables metal coordination, suggesting applications in catalysis or sensor design. Analogous hydrazinyl-pyrimidines (e.g., NCL195) demonstrate this in antimicrobial contexts .
- Substituent Effects : Methoxy groups improve solubility relative to methyl or nitro groups in similar compounds, as seen in tetrazolium assays (e.g., XTT/PMS systems) .
- Safety Considerations : The nitrile group’s toxicity (e.g., respiratory hazards ) necessitates careful handling, but structural modifications (e.g., Schiff bases) may mitigate risks.
Biological Activity
2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile is a compound belonging to the class of Schiff bases, characterized by a C=N double bond. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula: C19H16N2O3
- Molecular Weight: 320.34 g/mol
- IUPAC Name: 2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 40 |
| Pseudomonas aeruginosa | 12 | 60 |
These results suggest that the compound may disrupt bacterial cell membranes, leading to cell death.
Anticancer Activity
The compound has also shown promise in cancer research. Notably, it has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 (liver cancer) | 21.00 | 1.55 |
| MCF-7 (breast cancer) | 26.10 | 1.25 |
| HeLa (cervical cancer) | 30.00 | 1.10 |
The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, highlighting its potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to cell proliferation and apoptosis. For instance, its structure allows it to bind effectively to the active sites of certain enzymes involved in tumor growth and bacterial metabolism .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial activity of various Schiff bases, including our compound of interest. The results demonstrated a dose-dependent inhibition of bacterial growth, with significant activity against Gram-positive bacteria.
- Anticancer Research : Another investigation focused on the anticancer properties of the compound against HepG2 and MCF-7 cell lines. The study utilized both in vitro and in silico methods to confirm binding affinities and cytotoxicity profiles, revealing promising results that warrant further exploration .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile?
- Methodology :
- Multi-step synthesis : Begin with condensation of 4-methoxybenzaldehyde derivatives with aminofuronitrile precursors under reflux conditions. Use ethanol or dimethylformamide (DMF) as solvents to enhance solubility and reaction efficiency .
- Catalysis : Employ acid catalysts (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) to accelerate imine bond formation. Reaction temperatures between 60–80°C are critical to minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity. Monitor reaction progress via thin-layer chromatography (TLC).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the E-configuration of the imine bond and substituent positions. For example, the methoxy group (4-methoxyphenyl) typically shows a singlet at ~3.8 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify the molecular formula. Fragmentation patterns help identify structural motifs .
- Infrared (IR) Spectroscopy : Detect functional groups like nitrile (C≡N stretch at ~2200 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the electronic and intermolecular properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer behavior .
- Molecular Dynamics (MD) Simulations : Model crystal packing to identify dominant intermolecular interactions (e.g., π-π stacking between phenyl rings or hydrogen bonds involving the nitrile group) .
- Validation : Cross-reference computational results with experimental X-ray crystallography data (if available) to ensure accuracy .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings?
- Methodology :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding patterns in crystal structures. For example, analyze R₂²(8) motifs to confirm intermolecular interactions .
- Multi-technique Validation : If NMR suggests rotational flexibility (e.g., broad peaks), use variable-temperature NMR or dynamic XRD to probe conformational dynamics .
- Impurity Profiling : Re-examine synthesis intermediates via HPLC-MS to rule out byproducts that might skew spectral interpretations .
Q. What biochemical assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (KD) against target proteins .
- Enzyme Inhibition Studies : Perform dose-response experiments to determine IC50 values. For example, monitor inhibition of kinase activity via fluorescence-based assays .
- Cellular Uptake : Employ confocal microscopy with fluorescent analogs to track intracellular localization and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
